molecular formula C8H5BrN2O2S2 B2598032 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 338397-19-6

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone

Cat. No. B2598032
CAS RN: 338397-19-6
M. Wt: 305.16
InChI Key: PYCLKXZDEIVVKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfones, such as 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone, has seen recent developments. Classical methods and variants include the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and miscellaneous methods. There are also metal-catalyzed coupling reactions .


Molecular Structure Analysis

The linear formula of this compound is C8H5N2Br1S2 . The InChI string is 1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H and the InChI key is UFTVWJQPYZVLHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 305.16.

Scientific Research Applications

Precursor in Synthesis

“4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone” can serve as a precursor in the synthesis of other complex compounds. For instance, it has been used in the synthesis of “4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine” through a nucleophilic substitution process .

Photovoltaic Materials

Compounds similar to “this compound”, such as “4,7-Dibromobenzo[d][1,2,3]thiadiazole”, have been used in the creation of various photovoltaic materials. These materials find application in devices like dye-sensitized solar cells, organic near-infrared materials, organic light emitting diodes (OLEDs), and charge transfer materials .

Biomedical Applications

Triazoles, a class of compounds that “this compound” belongs to, have numerous biomedical applications. They have been known to exhibit antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .

Antileishmanial Activity

While not directly related to “this compound”, compounds with similar structures have shown potent in vitro antipromastigote activity, which could be beneficial in the treatment of Leishmaniasis .

Safety and Hazards

The safety information for 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfone indicates that it may cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name

5-(4-bromophenyl)sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCLKXZDEIVVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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